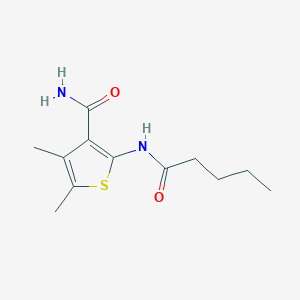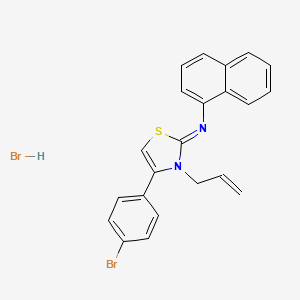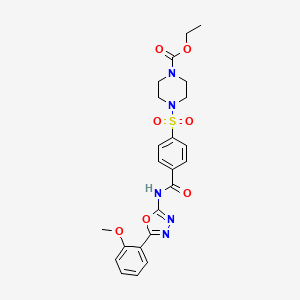
N-phenyl-3-pivalamidobenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-phenyl-3-pivalamidobenzofuran-2-carboxamide" is a derivative of benzofuran, which is a scaffold of interest in medicinal chemistry due to its potential biological activities. Benzofuran derivatives have been extensively studied for their anticancer properties and their ability to inhibit NF-κB, a protein complex that controls DNA transcription and cell survival . These compounds have shown potent cytotoxic activities against various human cancer cell lines and have been designed to act as inhibitors of NF-κB translocation to the nucleus .
Synthesis Analysis
The synthesis of benzofuran derivatives typically involves the formation of the benzofuran ring followed by the attachment of various substituents to optimize biological activity. For instance, a series of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized from a reference lead compound, KL-1156, which is known to inhibit NF-κB translocation . The synthesis process includes the design of novel scaffolds and the exploration of structure-activity relationships to identify lead compounds with enhanced anticancer and NF-κB inhibitory activities .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for their biological activity. The presence of substituents on the N-phenyl ring, such as hydrophobic groups, has been found to potentiate the anticancer activity and NF-κB inhibitory activity . The structure-activity relationship studies have identified specific derivatives, such as benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, as lead scaffolds with significant anticancer and NF-κB inhibitory activities .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions to modify their structure and enhance their biological properties. For example, the electrophilic 2-position of the benzofuran scaffold is accessible for modifications, which can lead to a significant improvement in the inhibition of target enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) . Substituted benzylidene derivatives at the 2-position have been found to be the most potent, with certain compounds showing a 30-fold improvement in potency .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of substituents can affect these properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of the compounds. The optimization of these properties is essential for the development of benzofuran derivatives as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds with similar structures, such as substituted 2-phenylbenzimidazole-4-carboxamides, have been synthesized and evaluated for their antitumor activity. These compounds are considered "minimal" DNA-intercalating agents, exhibiting moderate in vivo antileukemic effects despite low in vitro cytotoxicities. Their lack of cross-resistance to an amsacrine-resistant P388 cell line suggests a unique mechanism of action that doesn't solely rely on topoisomerase II interaction (Denny, Rewcastle, & Baguley, 1990).
Organic Electronics
Unsymmetrical heteroacenes containing both pyrrole and furan rings have been synthesized, showcasing the potential for use as active layers in organic field-effect transistors. These compounds form antiparallel cofacial pi-stacking arrangements, which may be attributed to their unsymmetrical structures (Kawaguchi, Nakano, & Nozaki, 2008).
Catalytic Arylation
Studies on the C-H bond activation by ruthenium(II) complexes have provided kinetic data that reveal an irreversible autocatalytic process. This research could inform the development of new catalytic processes involving N-phenyl-3-pivalamidobenzofuran-2-carboxamide, particularly in the arylation of functional arenes (Ferrer Flegeau, Bruneau, Dixneuf, & Jutand, 2011).
Heterocyclization Catalysis
The Rh(III)-catalyzed C-H activation/cycloaddition of benzamide and diazo compounds has been explored through DFT calculations, revealing mechanistic insights that could be applicable to the reactivity of this compound in similar heterocyclization reactions (Zhou, Guo, & Xia, 2015).
Eigenschaften
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-20(2,3)19(24)22-16-14-11-7-8-12-15(14)25-17(16)18(23)21-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHBNDREJPFSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2521415.png)
![3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2521416.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)
![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2521421.png)

![N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2521423.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2521425.png)



![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)

